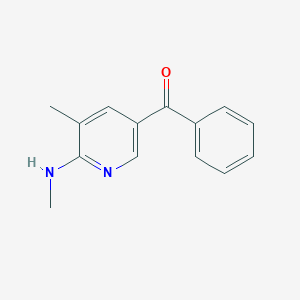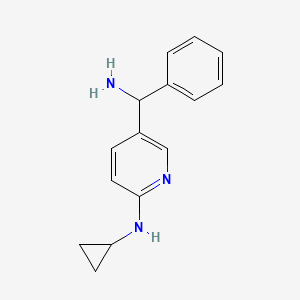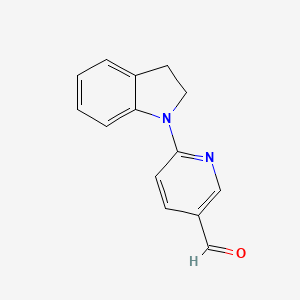
3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxadiazole ring and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various substitution reactions, such as halogenation or nitration, followed by reduction or nucleophilic substitution to introduce the desired substituents.
Coupling Reactions: The final step involves coupling the oxadiazole ring with the pyridine ring, often using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or amines.
科学研究应用
3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
作用机制
The mechanism of action of 3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound shares a similar pyridine ring structure but differs in the substituents attached to the ring.
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole: This compound lacks the pyridine ring but contains the oxadiazole and dichlorophenyl groups.
Uniqueness
3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties
属性
分子式 |
C13H8Cl2N4O |
|---|---|
分子量 |
307.13 g/mol |
IUPAC 名称 |
3-[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C13H8Cl2N4O/c14-7-3-4-10(15)9(6-7)12-18-13(20-19-12)8-2-1-5-17-11(8)16/h1-6H,(H2,16,17) |
InChI 键 |
HKOJKUCVGKMOBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)N)C2=NC(=NO2)C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





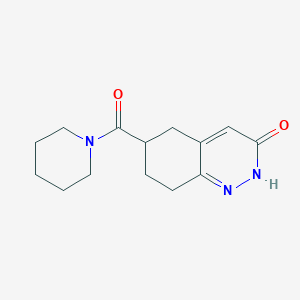

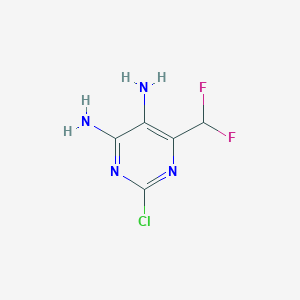
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)



